molecular formula C14H12N4O3 B11986443 methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate

methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate

Cat. No.: B11986443
M. Wt: 284.27 g/mol
InChI Key: SIIWHUSDQNLVGO-CAOOACKPSA-N
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Description

Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate is a chemical compound with the molecular formula C14H12N4O3 and a molecular weight of 284.277 g/mol . This compound is known for its unique structure, which includes a pyrazine ring and a benzoate ester group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate typically involves the reaction of 4-formylbenzoic acid with 2-pyrazinecarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate involves its interaction with specific molecular targets. The pyrazine ring and hydrazone group are key functional groups that can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{(E)-[(2-pyridinylcarbonyl)hydrazono]methyl}benzoate
  • Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate

Uniqueness

This compound is unique due to its specific combination of a pyrazine ring and a benzoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

methyl 4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C14H12N4O3/c1-21-14(20)11-4-2-10(3-5-11)8-17-18-13(19)12-9-15-6-7-16-12/h2-9H,1H3,(H,18,19)/b17-8+

InChI Key

SIIWHUSDQNLVGO-CAOOACKPSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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